

# NUC-7738 Clinical Trial Outcomes: A Comparative Meta-analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NUC-7738  |           |
| Cat. No.:            | B10854623 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial outcomes for **NUC-7738**, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin). It offers an objective comparison with alternative treatments for advanced malignancies, supported by available experimental data.

# **Executive Summary**

**NUC-7738** is an investigational anticancer agent designed to overcome the limitations of its parent compound, cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog.[1] [2] By utilizing ProTide technology, **NUC-7738** bypasses key resistance mechanisms, leading to enhanced delivery of the active anti-cancer metabolite, 3'-dATP, directly into tumor cells.[2][3] Clinical trials have investigated **NUC-7738** as both a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab. This guide summarizes the findings from the NuTide:701 clinical trial and compares them with the current standard of care for patients with advanced solid tumors, particularly those with metastatic melanoma resistant to PD-1 inhibitors.

### **Mechanism of Action**

**NUC-7738** is a phosphoramidate prodrug of 3'-deoxyadenosine. This modification protects the molecule from premature degradation in the bloodstream and facilitates its entry into cancer cells.[4] Once inside the cell, the phosphoramidate moiety is cleaved by the enzyme Histidine







Triad Nucleotide-binding Protein 1 (HINT1), releasing the activated monophosphate form of 3'-deoxyadenosine.[5] This active metabolite, 3'-dATP, exerts its anticancer effects primarily by disrupting RNA polyadenylation, which can lead to metabolic stress, inhibition of cell division, and apoptosis.[6] Furthermore, preclinical and clinical data suggest that **NUC-7738** can modulate the tumor microenvironment, potentially sensitizing tumors to immunotherapy.[2][7]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of **NUC-7738** activation and mechanism of action.



## **Clinical Trial Data: NUC-7738**

The primary clinical investigation of **NUC-7738** is the Phase 1/2 NuTide:701 study (NCT03829254), which evaluates the drug as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1][8]

## Phase 1 Monotherapy Trial (NuTide:701)

The Phase 1 portion of the NuTide:701 study was a dose-escalation trial designed to determine the safety, tolerability, and maximum tolerated dose (MTD) of **NUC-7738** monotherapy in patients with advanced solid tumors who had exhausted standard treatment options.[1][8] Patients received **NUC-7738** via intravenous infusion on either a weekly or fortnightly schedule. [1]

While specific quantitative data from the dose-escalation cohorts, including the MTD, have not been detailed in publicly available sources, the trial has established a favorable safety profile for **NUC-7738** as a monotherapy.[6][7] Encouraging signs of anti-tumor activity, including prolonged stable disease and tumor reductions, were observed.[6][7]

# Phase 2 Combination Trial with Pembrolizumab in Melanoma (NuTide:701)

The Phase 2 part of the NuTide:701 study is evaluating **NUC-7738** in combination with pembrolizumab in patients with metastatic cutaneous melanoma who have progressed on prior PD-1 inhibitor therapy.[1][4]

Table 1: Efficacy of **NUC-7738** in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma



| Endpoint                                   | Result                                                            | Citation |
|--------------------------------------------|-------------------------------------------------------------------|----------|
| Number of Patients                         | 12                                                                | [9]      |
| Disease Control Rate (DCR)                 | 75% (9 of 12 patients)                                            | [4][9]   |
| Partial Response (PR)                      | 2 patients                                                        | [4][9]   |
| Notable Tumor Reduction                    | 55% reduction in one patient refractory to ipilimumab + nivolumab | [4][9]   |
| Median Progression-Free<br>Survival (mPFS) | > 5 months (in 7 of 12 patients)                                  | [9][10]  |

Table 2: Safety Profile of NUC-7738 in Combination with Pembrolizumab

| Adverse Event (Grade ≥3)            | Incidence  | Citation |
|-------------------------------------|------------|----------|
| Transaminitis (Grade 4, reversible) | 1 patient  | [6]      |
| Abdominal pain (Grade 3)            | 2 patients | [6]      |
| Diarrhea (Grade 3)                  | 2 patients | [6]      |
| Fatigue (Grade 3)                   | 2 patients | [6]      |

# **Comparison with Alternative Treatments**

The primary indication for the **NUC-7738** combination therapy is for patients with metastatic melanoma who have developed resistance to PD-1 inhibitors. The standard of care in this setting includes ipilimumab-based regimens or, for patients with a BRAF V600 mutation, BRAF/MEK inhibitors.

Table 3: Comparison of Efficacy in PD-1 Inhibitor-Resistant Melanoma



| Treatment                                                          | Objective<br>Response<br>Rate (ORR)           | Median<br>Progression-<br>Free Survival<br>(mPFS) | Median Overall<br>Survival (mOS)                   | Citation |
|--------------------------------------------------------------------|-----------------------------------------------|---------------------------------------------------|----------------------------------------------------|----------|
| NUC-7738 +<br>Pembrolizumab                                        | Not yet reported<br>(2 PRs in 12<br>patients) | > 5 months                                        | Not yet reported                                   | [9][10]  |
| Ipilimumab<br>Monotherapy                                          | 13%                                           | 2.6 months                                        | 8.8 months                                         | [11]     |
| Ipilimumab +<br>Nivolumab/Pemb<br>rolizumab                        | 29% - 31%                                     | 3.0 - 5.0 months                                  | 20.4 - 24.7<br>months                              | [11][12] |
| BRAF/MEK Inhibitors (in BRAF-mutated patients post- immunotherapy) | 32% (in a Phase<br>II study)                  | ~2.5 months (in<br>a real-world<br>cohort)        | Not consistently reported in this specific setting | [2][13]  |

Table 4: Comparison of Safety Profiles (Grade ≥3 Adverse Events)



| Treatment                                   | Key Adverse<br>Events (Grade ≥3)                         | Incidence                      | Citation |
|---------------------------------------------|----------------------------------------------------------|--------------------------------|----------|
| NUC-7738 +<br>Pembrolizumab                 | Transaminitis,<br>abdominal pain,<br>diarrhea, fatigue   | Reported in a small cohort     | [6]      |
| Ipilimumab<br>Monotherapy                   | Immune-related adverse events (e.g., colitis, hepatitis) | 33%                            | [11]     |
| Ipilimumab +<br>Nivolumab/Pembrolizu<br>mab | Immune-related adverse events                            | 27% - 31%                      | [11][12] |
| BRAF/MEK Inhibitors                         | Pyrexia, rash,<br>diarrhea, fatigue                      | Varies by specific combination | [2]      |

# **Experimental Protocols**In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) of **NUC-7738** and its parent compound, 3'-deoxyadenosine, was determined against various cancer cell lines. A common method for this is the MTT assay.[14]

#### General Protocol for MTT Assay:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of the test compound (e.g., NUC-7738) and incubated for a specified period (e.g., 48 or 72 hours).[15]
- Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[14]
- Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14]



- The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).[14]
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[14]
- Cell viability is calculated as a percentage of the untreated control, and the IC50 value is
  determined by plotting cell viability against the logarithm of the drug concentration and fitting
  the data to a sigmoidal dose-response curve.

## **Clinical Trial Methodology (NuTide:701)**

The NuTide:701 trial is a Phase 1/2, open-label, dose-escalation, and expansion study.[1]

Phase 1 (Monotherapy):

- Objective: To determine the MTD and recommended Phase 2 dose (RP2D) of NUC-7738.[1]
- Design: Patients with advanced solid tumors received escalating doses of NUC-7738
   intravenously on a weekly or bi-weekly schedule.[1]
- Assessments: Safety (adverse events), pharmacokinetics (PK), and preliminary anti-tumor activity were evaluated.[5]

Phase 2 (Combination Therapy):

- Objective: To evaluate the efficacy and safety of NUC-7738 in combination with pembrolizumab.[1]
- Population: Patients with metastatic cutaneous melanoma who have progressed on prior PD-1 inhibitor therapy.[1]
- Treatment Regimen: NUC-7738 administered intravenously weekly, with pembrolizumab administered every three weeks.[4]
- Assessments: Primary endpoint is likely objective response rate (ORR). Secondary
  endpoints include duration of response (DOR), progression-free survival (PFS), overall
  survival (OS), and safety.[1] Tumor biopsies are taken to assess pharmacodynamic markers.
   [7]





Click to download full resolution via product page

Figure 2: Workflow of the NuTide:701 Phase 1/2 clinical trial.



### Conclusion

**NUC-7738**, a novel ProTide of cordycepin, has demonstrated a manageable safety profile and encouraging signs of anti-tumor activity, both as a monotherapy and in combination with pembrolizumab. In the challenging setting of PD-1 inhibitor-resistant melanoma, the combination of **NUC-7738** and pembrolizumab has shown promising efficacy, with a high disease control rate and a median progression-free survival that appears favorable when compared to historical data for standard-of-care options. Further investigation in larger patient cohorts is warranted to confirm these preliminary findings and to fully elucidate the role of **NUC-7738** in the treatment of advanced cancers. The ability of **NUC-7738** to modulate the tumor microenvironment and potentially re-sensitize tumors to immunotherapy is a particularly promising area for future research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Comprehensive Clinical Trial Data Summation for BRAF-MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. NuCana Presents Encouraging Data on NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NCNA Stock News [stocktitan.net]
- 5. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tipranks.com [tipranks.com]
- 8. A Safety, Pharmacokinetic and Clinical Activity Study of NUC-7738 in Patients With Advanced Solid Tumours and Lymphoma [ctv.veeva.com]



- 9. nucana.com [nucana.com]
- 10. NuCana Presents Encouraging Data on NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 11. Ipilimumab alone or ipilimumab plus anti-PD-1 therapy in patients with metastatic melanoma resistant to anti-PD-(L)1 monotherapy: a multicentre, retrospective, cohort study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Combined Therapy with Anti-PD1 and BRAF and/or MEK Inhibitor for Advanced Melanoma: A Multicenter Cohort Study [mdpi.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NUC-7738 Clinical Trial Outcomes: A Comparative Meta-analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854623#meta-analysis-of-nuc-7738-clinical-trial-outcomes]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com